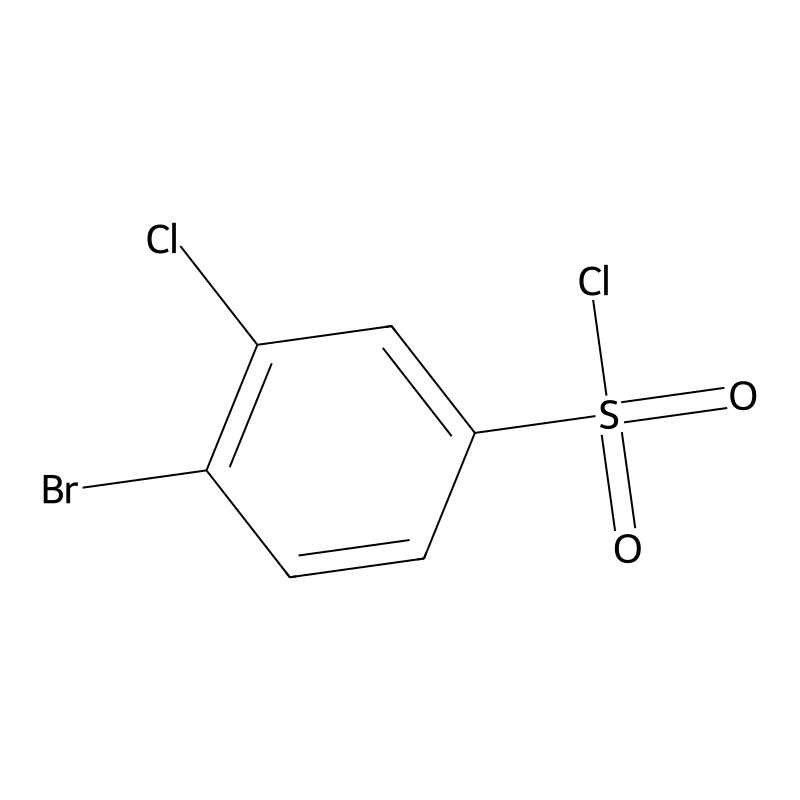

4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of the sulfonyl chloride group (SO2Cl), 4-Bromo-3-chlorobenzene-1-sulfonyl chloride could act as a reagent in organic synthesis. The sulfonyl chloride group is a versatile functional group that can participate in various reactions, such as aromatic substitution reactions or nucleophilic acyl substitution reactions [PubChem, National Institutes of Health (.gov)">.

Intermediate in Material Science

The aromatic core and functional groups of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride suggest it could potentially serve as a building block in the synthesis of more complex molecules with desired properties for applications in material science.

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃BrCl₂O₂S. It features a benzene ring that is substituted with bromine, chlorine, and a sulfonyl chloride group. This compound is recognized for its high reactivity, making it a valuable sulfonylating agent in organic synthesis. It is often utilized in the preparation of sulfonamide derivatives and other bioactive compounds .

- Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution, where it acts as an electrophile to introduce sulfonyl groups into aromatic compounds. The mechanism involves the formation of a positively charged intermediate followed by deprotonation to yield the substituted product .

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide bonds. This reaction is significant in synthesizing various pharmaceuticals .

4-Bromo-3-chlorobenzene-1-sulfonyl chloride exhibits notable biological activity, particularly in:

- Pharmaceutical Research: It is instrumental in synthesizing sulfonamide-based drugs, which have applications as antibiotics and in treating various diseases .

- Biochemical Modifications: The compound can modify biomolecules, aiding in the study of biological processes and interactions .

Synthetic Routes

The synthesis of 4-bromo-3-chlorobenzene-1-sulfonyl chloride typically involves:

- Sulfonylation Reaction: The compound can be synthesized through the reaction of 4-bromo-3-chlorobenzene with chlorosulfonic acid or sulfuryl chloride. This reaction requires controlled conditions to ensure selective formation of the sulfonyl chloride group .

Industrial Production

In industrial settings, large-scale production often employs continuous flow reactors and advanced purification techniques to optimize yield and purity. The process is designed to enhance efficiency while maintaining safety standards due to the hazardous nature of the reactants involved .

4-Bromo-3-chlorobenzene-1-sulfonyl chloride finds applications in several fields:

- Organic Synthesis: Widely used as a sulfonylating agent for introducing sulfonyl groups into various organic molecules.

- Pharmaceutical Development: Essential in the synthesis of bioactive compounds, particularly those containing sulfonamide moieties.

- Material Science: Utilized in creating functionalized polymers and advanced materials due to its reactivity .

Several compounds share structural similarities with 4-bromo-3-chlorobenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | Different substitution pattern on benzene |

| 4-Chlorobenzenesulfonyl chloride | C₆H₅ClO₂S | Lacks bromine substitution |

| 4-Bromobenzenesulfonyl chloride | C₆H₅BrO₂S | Lacks chlorine substitution |

Uniqueness of 4-Bromo-3-Chlorobenzene-1-Sulfonyl Chloride

The unique combination of both bromine and chlorine substitutions on the benzene ring distinguishes 4-bromo-3-chlorobenzene-1-sulfonyl chloride from its analogs. This specific arrangement enhances its reactivity and versatility in synthetic applications, particularly in pharmaceutical chemistry .

The industrial synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride relies primarily on scalable chlorosulfonation processes that ensure high throughput and economic viability for commercial applications.

Chlorosulfonation of 4-Bromo-3-chlorobenzene

The primary industrial route involves the direct chlorosulfonation of 4-bromo-3-chlorobenzene using chlorosulfonic acid as the sulfonating agent [2]. This process follows a two-step mechanism where the aromatic substrate first undergoes sulfonation to form the corresponding sulfonic acid intermediate, followed by conversion to the sulfonyl chloride [3].

The reaction proceeds through an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves dual functions as both the electrophile source and the chlorinating agent [4]. Industrial implementation typically employs continuous stirred-tank reactors equipped with efficient heat exchange systems to manage the highly exothermic nature of the chlorosulfonation reaction [2] [5].

Large-scale production facilities utilize automated feed systems to control the addition rate of chlorosulfonic acid, maintaining reaction temperatures between 120-155°C under reflux conditions [2] [5]. The process requires careful monitoring of hydrogen chloride evolution as a reaction indicator, with typical reaction times ranging from 2-8 hours depending on substrate reactivity and desired conversion levels.

Process Optimization Parameters

Industrial optimization focuses on maximizing yield while maintaining product quality and operational safety. Key process parameters have been systematically evaluated through design of experiments methodologies to establish optimal operating conditions [2] [5].

Temperature control represents a critical optimization parameter, with industrial processes typically operating at 120-155°C to ensure complete conversion while minimizing thermal decomposition [2]. Pressure management involves maintaining slight positive pressure to prevent moisture ingress while allowing efficient removal of hydrogen chloride byproduct.

The molar ratio of chlorosulfonic acid to substrate significantly impacts both yield and purity outcomes. Industrial processes typically employ 6.0-8.6 equivalents of chlorosulfonic acid, with higher ratios correlating to improved isolated yields [2] [5]. Reaction time optimization balances conversion efficiency with potential side product formation, typically requiring 2-8 hours for complete substrate consumption.

Solvent selection for industrial processes favors neat reaction conditions or minimal solvent usage to reduce waste generation and simplify downstream processing [2]. When solvents are employed, dichloromethane or acetonitrile provide suitable media that maintain reaction efficiency while facilitating product isolation.

Yield Enhancement Strategies

Industrial yield enhancement incorporates multiple strategies targeting both reaction efficiency and product recovery optimization. Advanced continuous flow systems have demonstrated significant improvements over traditional batch processes, achieving space-time yields of 0.139 g mL⁻¹ h⁻¹ compared to 0.072 g mL⁻¹ h⁻¹ for optimized batch conditions [5].

Process intensification through automated level monitoring and feedback control systems enables precise management of reaction parameters throughout extended production campaigns [2] [5]. Implementation of co-solvent precipitation techniques using diglyme has reduced water requirements by 80% while improving product flowability characteristics [5].

Environmental factor optimization achieved through systematic waste minimization has reduced E-factors from 80 to 12 through improved quenching procedures and solvent recovery systems [5]. Temperature-controlled quenching protocols utilizing ice-water systems prevent thermal decomposition while facilitating efficient product isolation.

Advanced purification integration within the production workflow incorporates inline quality monitoring to ensure consistent product specifications. Automated sampling and analytical feedback systems maintain real-time control over critical quality attributes throughout the manufacturing process.

Laboratory-Scale Synthesis Approaches

Laboratory-scale methodologies for 4-bromo-3-chlorobenzene-1-sulfonyl chloride synthesis emphasize versatility, mild reaction conditions, and operational simplicity suitable for research and development applications.

Direct Sulfonylation Methods

Direct sulfonylation approaches utilize various sulfonylating agents to introduce the sulfonyl chloride functionality onto the pre-halogenated aromatic substrate [6] [7]. Chlorosulfonic acid remains the most commonly employed reagent due to its dual functionality as both sulfonating agent and chlorine source [8] [6].

Laboratory protocols typically employ controlled addition techniques where chlorosulfonic acid is added dropwise to the aromatic substrate at reduced temperatures to manage reaction exothermicity [9] [10]. Reaction vessels require inert atmosphere conditions using nitrogen or argon to prevent hydrolysis of moisture-sensitive intermediates [11] [9].

Alternative sulfonylating systems include sulfur trioxide complexes with pyridine or dioxane, which provide milder reaction conditions suitable for sensitive substrates [8] [6]. These reagent systems operate effectively at lower temperatures while maintaining good conversion efficiency for laboratory-scale preparations.

Solvent-free conditions offer advantages for small-scale synthesis by eliminating solvent disposal concerns while concentrating reactants for improved reaction rates [12]. When solvents are required, dichloromethane and acetonitrile provide suitable media that maintain reaction compatibility while facilitating product workup procedures [11] [9].

Selective Halogenation Pathways

Selective halogenation strategies enable preparation of the target compound through sequential introduction of halogen substituents followed by sulfonylation [13] [14] [15]. These approaches provide greater control over regioselectivity compared to direct sulfonylation of pre-halogenated substrates.

Electrophilic aromatic halogenation employs Lewis acid catalysts such as ferric chloride or aluminum chloride to facilitate selective chlorine or bromine incorporation [14] [15] [16]. The directing effects of existing substituents guide regioselectivity to achieve the desired substitution pattern for subsequent sulfonylation.

Radical halogenation pathways utilize N-bromosuccinimide or N-chlorosuccinimide under photochemical or thermal initiation conditions [17] [16]. These methods provide complementary regioselectivity patterns compared to electrophilic halogenation, enabling access to different substitution isomers.

Sequential halogenation protocols involve staged introduction of bromine and chlorine substituents through orthogonal reaction conditions [13] [18]. Careful selection of halogenation sequence and protecting group strategies ensures selective installation of each halogen atom at the desired position.

One-pot Synthetic Protocols

One-pot methodologies streamline laboratory synthesis by combining multiple transformations within a single reaction vessel, reducing isolation steps and improving overall efficiency [19] [20] [21]. These approaches are particularly valuable for preparing sulfonyl chlorides that exhibit limited stability during prolonged storage.

Photocatalytic one-pot protocols employ visible light-mediated conditions to convert aryldiazonium salts directly to sulfonyl chlorides in the presence of sulfur dioxide and appropriate chlorinating agents [22] [23]. These methods operate under mild conditions at room temperature with excellent functional group tolerance.

Copper-catalyzed one-pot sequences utilize ligand-to-metal charge transfer mechanisms to convert aromatic carboxylic acids to sulfonyl chlorides followed by in-situ amination [19] [20]. This approach eliminates the need for isolation of reactive sulfonyl chloride intermediates while providing direct access to sulfonamide products.

Automated one-pot systems incorporate sequential reagent addition protocols controlled by programmable delivery systems [2] [19]. These setups enable precise timing of reaction stages while maintaining optimal reaction conditions throughout the synthetic sequence.

Purification Techniques

Effective purification of 4-bromo-3-chlorobenzene-1-sulfonyl chloride requires specialized techniques that accommodate the compound's moisture sensitivity and reactive nature while achieving the high purity standards required for pharmaceutical and research applications.

Recrystallization Protocols

Recrystallization represents the most commonly employed purification method for sulfonyl chlorides, providing excellent purity enhancement while maintaining good material recovery [9] [10] [24]. Solvent selection requires careful consideration of solubility characteristics and chemical compatibility with the moisture-sensitive sulfonyl chloride functionality.

Petroleum ether and hexane systems provide optimal recrystallization media for most aromatic sulfonyl chlorides, offering good solubility at elevated temperatures while promoting efficient crystallization upon cooling [9] [10]. Mixed solvent systems incorporating dichloromethane or ethyl acetate enable fine-tuning of solubility profiles for challenging substrates.

Temperature-controlled crystallization protocols involve dissolution at 60-80°C followed by controlled cooling to room temperature or below [9] [10]. Addition of seed crystals or scratching techniques facilitate nucleation when spontaneous crystallization proves sluggish.

Anhydrous conditions throughout the recrystallization process prevent hydrolysis of the sulfonyl chloride functionality [9] [10]. Use of dried solvents and inert atmosphere techniques maintain product integrity during the purification procedure.

Chromatographic Purification

Column chromatography provides high-resolution separation capabilities for complex mixtures containing multiple sulfonyl chloride isomers or byproducts [9] [25] [26]. Silica gel stationary phases require careful consideration due to potential hydrolysis issues with moisture-sensitive compounds.

Solvent system optimization typically employs gradients of ethyl acetate in hexanes, starting with neat hexanes and progressing to 10-25% ethyl acetate depending on compound polarity [9] [26]. Pre-treatment of silica gel with triethylamine can neutralize acidic sites that might catalyze sulfonyl chloride decomposition.

Rapid flash chromatography techniques minimize exposure time while maintaining separation efficiency [9]. Short columns with higher flow rates reduce the likelihood of on-column decomposition while providing adequate resolution for most purification requirements.

Preparative thin-layer chromatography offers advantages for small-scale purifications where minimal sample handling is crucial [9]. Multiple development cycles can achieve high purity levels while maintaining good material recovery for valuable synthetic intermediates.

Quality Control Methods

Quality control methodologies for 4-bromo-3-chlorobenzene-1-sulfonyl chloride employ multiple analytical techniques to ensure product identity, purity, and stability characteristics meet required specifications [27] [28] [29].

High-performance liquid chromatography represents the primary quantitative analysis method, providing accurate determination of main component purity and quantification of related impurities [28] [29] [30]. Reverse-phase systems using acetonitrile-water gradients enable separation of closely related structural analogs.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns for aromatic protons and carbon-13 signals [9] [10] [26]. Integration ratios confirm substitution patterns while coupling constants verify regioisomer identity.

Mass spectrometry techniques including electrospray ionization and atmospheric pressure chemical ionization provide molecular weight confirmation and fragmentation pattern analysis [9] [26] [30]. High-resolution mass spectrometry enables elemental composition determination for unambiguous identity confirmation.

Fourier-transform infrared spectroscopy identifies characteristic functional group vibrations, particularly the sulfonyl chloride stretching frequencies around 1370 cm⁻¹ and aromatic carbon-carbon stretching patterns [9]. These spectral signatures provide rapid identity verification during routine quality control procedures.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant